4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and a 4-ethoxyphenyl moiety. The triazole and oxadiazole rings are pharmacologically significant scaffolds, often associated with antimicrobial, antiviral, and anticancer activities .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-2-26-14-9-7-13(8-10-14)25-16(20)15(22-24-25)18-21-17(23-27-18)11-3-5-12(19)6-4-11/h3-10H,2,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWIJPWQRLWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes . The triazole ring can be introduced via a Huisgen cycloaddition reaction between an azide and an alkyne . The final step involves coupling the oxadiazole and triazole intermediates under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit substantial antimicrobial properties. The compound has been evaluated alongside other triazole derivatives for their effectiveness against various bacterial strains. For instance, studies have demonstrated that certain triazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Compounds containing oxadiazole and triazole functionalities have been reported to exhibit anticancer activities. In particular, the introduction of oxadiazole into the molecular structure has been associated with enhanced antiproliferative effects against several cancer cell lines, including breast and colon cancer cells. For example, derivatives have shown IC50 values that indicate potent activity against MCF-7 and HCT-116 cell lines . This suggests that the compound may be a candidate for further development as an anticancer agent.
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. Compounds similar to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine have been shown to inhibit fungal growth effectively. This application is particularly relevant in the context of agricultural chemistry and the development of antifungal treatments .
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives indicated that compounds with specific substituents exhibited enhanced antibacterial activity compared to standard antibiotics. The compound's structural characteristics were linked to its ability to disrupt bacterial cell wall synthesis .
Case Study 2: Anticancer Activity Profile
In a series of experiments evaluating the anticancer potential of oxadiazole derivatives, it was found that modifications at the para position significantly influenced biological activity. The compound under discussion demonstrated promising results in inhibiting cell proliferation in vitro, leading to apoptosis in cancer cells .
Comparative Analysis of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | MIC: 0.5–1 μM |
| Similar Triazole Derivative | Anticancer | MCF-7 (Breast Cancer) | IC50: 0.75 μM |
| Similar Oxadiazole Derivative | Antifungal | Candida albicans | MIC: 0.2 μg/mL |
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s heterocyclic structure allows it to interact with various biological macromolecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary primarily in substituents on the triazole and oxadiazole rings, leading to differences in physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on molecular formula (C₁₈H₁₅ClN₆O₂).
†Predicted using fragment-based methods (e.g., XLogP3).
‡Calculated from molecular formula in .
§Reported in .
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): The 4-ethoxyphenyl group in the target compound increases logP (~4.8) compared to analogs with methoxy (logP ~3.9–4.2) or methyl groups (logP 4.55) . Higher logP suggests better membrane permeability but may reduce aqueous solubility.
- Molecular Weight (MW): The target compound’s MW (~390.8) is intermediate, balancing bioavailability and binding affinity.
Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family of compounds, which have gained attention due to their diverse biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 345.79 g/mol. The presence of the oxadiazole and triazole rings contributes to its potential biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| 4-Oxadiazole Derivative | Inhibition of E. coli and S. aureus | |
| Triazole Derivative | Antifungal activity against Candida species |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest at G2/M phase |
Immunomodulatory Effects
The immunomodulatory effects of this compound have been explored in animal models. It has shown potential in modulating immune responses, particularly in enhancing T-cell proliferation and cytokine production.
| Immune Function | Effect | Reference |
|---|---|---|
| T-cell Proliferation | Increased | |
| Cytokine Production (TNF-α) | Enhanced production |
Case Studies
Several case studies highlight the compound's efficacy:
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial activity of various derivatives against clinical isolates of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Case Study on Cancer Cell Lines : In a comparative study with known chemotherapeutic agents, the compound exhibited superior anticancer activity against resistant cancer cell lines, suggesting potential for further development as an anticancer drug.
Q & A
What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step protocols, starting with the preparation of precursor heterocycles. For example:
Oxadiazole Formation: React 4-chlorobenzamide with hydroxylamine hydrochloride under reflux in ethanol to form the amidoxime intermediate. Cyclization using reagents like POCl₃ or polyphosphoric acid yields the 1,2,4-oxadiazole ring .
Triazole Assembly: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the oxadiazole-bearing alkyne with an azide derived from 4-ethoxyaniline. Optimize reaction temperature (60–80°C) and catalyst loading (CuI, 5–10 mol%) to enhance regioselectivity .
Yield Optimization: Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or LC-MS .
How can researchers resolve contradictions in reported biological activity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in assay conditions or compound purity. To address this:
- Standardize Assays: Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH, temperature, and solvent (DMSO concentration ≤0.1%) .
- Purity Verification: Characterize batches via HPLC (≥95% purity) and NMR to confirm absence of regioisomers or byproducts .
- Structural Analog Comparison: Benchmark activity against derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate substituent effects .
What strategies are recommended for characterizing the molecular structure and confirming regiochemistry?
Level: Basic
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration and confirm triazole-oxadiazole connectivity. For example, single-crystal analysis at 173 K with R factor ≤0.05 ensures accuracy .
- NMR Analysis: Use - and -NMR to assign signals:
- Mass Spectrometry: High-resolution ESI-MS (error ≤2 ppm) confirms molecular formula .
How do the electronic properties of substituents influence reactivity and target interactions?
Level: Advanced
Methodological Answer:
- 4-Chlorophenyl Group: The electron-withdrawing Cl enhances oxadiazole ring stability and may increase affinity for electron-deficient enzyme pockets (e.g., kinases) .
- 4-Ethoxyphenyl Group: The electron-donating ethoxy moiety improves solubility and membrane permeability, critical for in vivo bioavailability. Computational studies (DFT) can quantify substituent effects on HOMO/LUMO levels .
- SAR Studies: Synthesize analogs (e.g., replacing Cl with F or ethoxy with methoxy) and compare IC₅₀ values in enzyme inhibition assays .
What are best practices for assessing hydrolytic stability of the oxadiazole ring?
Level: Advanced
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC:
- Stabilization Strategies: Introduce electron-donating groups (e.g., methyl) adjacent to the oxadiazole or use prodrug approaches .
How can computational methods predict binding affinity with target enzymes?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 or PARP1). Validate with MD simulations (100 ns) to assess binding stability .
- DFT Calculations: Compute electrostatic potential maps to identify nucleophilic/electrophilic regions. Correlate with experimental IC₅₀ data for QSAR modeling .
What approaches evaluate pharmacokinetic properties like metabolic stability?
Level: Advanced
Methodological Answer:
- Hepatic Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH. Measure remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Half-life (t₁/₂) >30 min indicates favorable stability .
- Caco-2 Permeability: Assess apical-to-basolateral transport (apparent permeability, Papp >1 ×10⁻⁶ cm/s) to predict oral absorption .
How are purification challenges due to low solubility addressed?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
